![molecular formula C11H7FN6O3 B2989364 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 696628-79-2](/img/structure/B2989364.png)
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN6O3 and its molecular weight is 290.214. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Imaging and Diagnostic Applications
This compound has shown promise in medical imaging, particularly in positron emission tomography (PET) and computed tomography (CT) for visualizing diseases such as cancer. For instance, Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC) is a synthetic l-leucine analog derived from this compound with relatively little renal excretion, which has been evaluated for its uptake in patients with renal masses. The study highlights the potential of anti-[18F]FACBC PET imaging in distinguishing between different types of renal lesions based on their amino acid transport compared with renal cortex, indicating elevated transport in renal papillary cell carcinoma but not in clear cell carcinoma (Schuster et al., 2009).
Pharmacological Research
In the realm of pharmacological research, the compound has been investigated for its potential effects and safety in various therapeutic applications. For instance, a study on the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor (S1PR1), which is derived from this compound, supports its safety for evaluating inflammation in human clinical populations. This research underscores the compound's potential for repeated measures in clinical studies, offering a new avenue for understanding inflammatory diseases (Brier et al., 2022).
Disease Diagnosis and Treatment Monitoring
The compound's derivatives have also been explored as a novel radiotracer, 18F-DCFPyL, targeting the prostate-specific membrane antigen for imaging in biochemical recurrence of prostate cancer. The study demonstrated the safety and sensitivity of 18F-DCFPyL PET/CT for localizing biochemical recurrence, significantly impacting patient management and treatment decision-making. This highlights the compound's role in improving diagnostic accuracy and therapeutic strategies in oncology (Rousseau et al., 2019).
Propriétés
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-fluorophenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN6O3/c12-6-3-1-5(2-4-6)8-7(11(19)20)14-17-18(8)10-9(13)15-21-16-10/h1-4H,(H2,13,15)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCPDRCXYGALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-(fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.